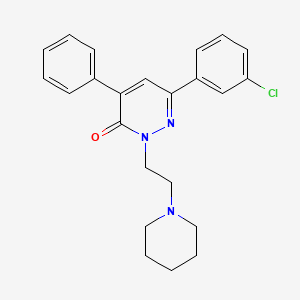
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name indicates its substituents: a chlorophenyl group at position 6, a phenyl group at position 4, and a piperidinoethyl group at position 2.
- This compound has attracted attention due to its potential biological activities, including anticancer properties.
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-: is a chemical compound with a complex structure. It belongs to the pyridazinone class, characterized by its pyridazine ring fused with a ketone group.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One approach starts with the model compound methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate.
Reaction Conditions: Saponification and hydrazinolysis of the model ester yield the corresponding acid and hydrazide, respectively.
Industrial Production: While industrial-scale production methods are not widely reported, research laboratories can synthesize this compound using established organic synthesis techniques.
Analyse Des Réactions Chimiques
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: The products formed depend on the reaction conditions. For instance, reduction may yield an alcohol, while substitution could lead to a new substituted derivative.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and novel derivatives.
Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) and its potential as a drug candidate.
Medicine: Assessing its pharmacological effects, toxicity, and therapeutic applications.
Industry: Exploring its use in materials science, such as polymers or catalysts.
Mécanisme D'action
Targets: This compound likely interacts with specific cellular targets, such as enzymes or receptors.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlighting its unique features compared to structurally related compounds is essential.
Similar Compounds: While I don’t have a specific list, you can explore related pyridazinones, such as those with different substituents or functional groups.
Remember that further research and experimental validation are crucial to fully understand this compound’s properties and applications
Propriétés
Numéro CAS |
23348-28-9 |
|---|---|
Formule moléculaire |
C23H24ClN3O |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
6-(3-chlorophenyl)-4-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C23H24ClN3O/c24-20-11-7-10-19(16-20)22-17-21(18-8-3-1-4-9-18)23(28)27(25-22)15-14-26-12-5-2-6-13-26/h1,3-4,7-11,16-17H,2,5-6,12-15H2 |
Clé InChI |
LOAYKKQTSXEZMP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



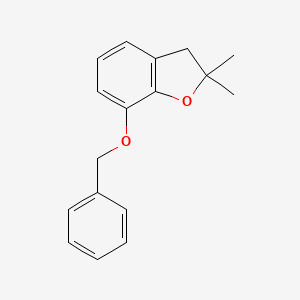
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)



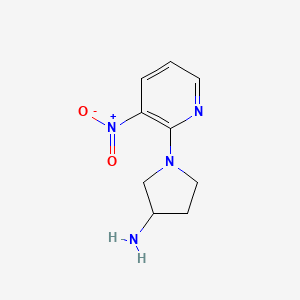

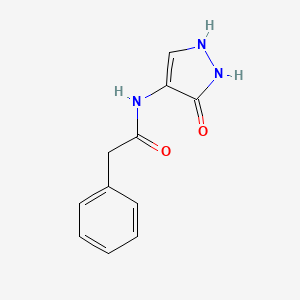
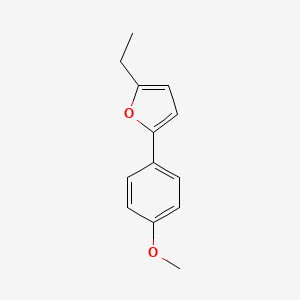
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
